Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
Description
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenoxy group linked to a 4-chlorophenylsulfonamide moiety and a methyl ester. This structure combines a sulfonamide group, known for its role in biological activity, with a chlorinated aromatic ring, which may influence lipophilicity and stability.
Properties
IUPAC Name |
methyl 3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-15-5-3-2-4-14(15)20-27(22,23)13-8-6-12(19)7-9-13/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKMUAILHEWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation and Hydroxylation
Thiophene-2-carboxylic acid is esterified with methanol under acidic catalysis (H₂SO₄, reflux, 6 h) to yield methyl thiophene-2-carboxylate. Subsequent directed ortho-metalation employs lithium diisopropylamide (LDA, −78°C, THF) to deprotonate position 3, followed by quenching with trimethylborate and oxidative workup (H₂O₂, NaOH) to install the hydroxyl group.
Reaction Conditions :
Alternative Pathway: Electrophilic Substitution
Direct electrophilic hydroxylation of methyl thiophene-2-carboxylate using MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) in CH₂Cl₂ at 0°C introduces the hydroxyl group at position 3. This method avoids harsh lithiation but suffers from lower regioselectivity (~50% yield).
Synthesis of N-(2-Hydroxyphenyl)-4-Chlorobenzenesulfonamide
Sulfonylation of 2-Aminophenol
2-Aminophenol reacts with 4-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 eq) scavenges HCl, driving the reaction to completion.
Optimization Notes :
- Temperature : 0°C → room temperature (12 h).
- Workup : Extraction with NaHCO₃ (5%) removes unreacted sulfonyl chloride.
- Yield : 82–88% after recrystallization (ethanol/water).
Characterization :
- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 7.8–7.4 (m, 4H, Ar-H), 6.9–6.7 (m, 4H, Ar-H).
- IR : ν 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
Etherification via Mitsunobu Reaction
Coupling Strategy
Mitsunobu conditions exploit the nucleophilicity of the phenoxide ion generated in situ from N-(2-hydroxyphenyl)-4-chlorobenzenesulfonamide. Methyl 3-hydroxythiophene-2-carboxylate acts as the alcohol partner, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitating the redox cycle.
Procedure :
- Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq), THF (anhydrous), 0°C → rt, 24 h.
- Workup : Column chromatography (hexane/ethyl acetate, 3:1) isolates the product.
- Yield : 70–75%.
Mechanistic Insight :
The reaction proceeds via oxidation of PPh₃ by DEAD, generating a phosphonium intermediate that activates the hydroxyl group of the thiophene derivative. Nucleophilic attack by the phenoxide forms the ether bond, with inversion of configuration at the thiophene oxygen.
Alternative Coupling Methods
Ullmann-Type Coupling
For substrates lacking hydroxyl groups, methyl 3-bromothiophene-2-carboxylate and N-(2-hydroxyphenyl)-4-chlorobenzenesulfonamide undergo Ullmann coupling with CuI (10 mol%), phenanthroline (20 mol%), and Cs₂CO₃ in DMF (100°C, 24 h).
Advantages :
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Considerations
Regioselectivity in Thiophene Functionalization
Position 3 of thiophene is less reactive toward electrophilic substitution compared to position 5. Directed metalation ensures regiocontrol but demands stringent anhydrous conditions.
Sulfonamide Stability
The sulfonamide group is prone to hydrolysis under acidic or basic conditions. Reactions involving the sulfonamide must maintain pH 6–8 to prevent degradation.
Industrial-Scale Production Feasibility
Cost-Effective Reagents
Replacing DEAD with diisopropyl azodicarboxylate (DIAD) reduces toxicity without compromising yield.
Green Chemistry Metrics
- Atom Economy : Mitsunobu reaction exhibits low atom economy (35%) due to stoichiometric phosphine and azodicarboxylate. Transitioning to catalytic Mitsunobu variants or mechanochemical activation remains an area of research.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will yield the corresponding amine.
Scientific Research Applications
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 4-chlorophenylsulfonamide-phenoxy-thiophene architecture. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
- Thifensulfuron-methyl : Shares a thiophene-carboxylate core but replaces the chlorophenylsulfonamide with a triazinyl group. This substitution is critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor .
- Ethyl 4-(4-chlorophenyl)-... (): Features a 4-chlorophenyl group but on the thiophene’s 4-position, paired with a cyanoacetyl amino group. This alters electronic properties compared to the target compound’s phenoxy-sulfonamide .
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]...
Physicochemical Properties
- Electronic Effects : The sulfonamide (-SO₂NH-) group in the target compound is electron-withdrawing, which may stabilize the molecule compared to sulfanyl (-S-) linkages in ’s compound .
Biological Activity
Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate, with the CAS number 900018-88-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H14ClNO5S2
- Molecular Weight : 423.89 g/mol
- Density : 1.469 g/cm³ (predicted)
- Boiling Point : 542.4 °C (predicted)
- Acidity (pKa) : 7.78 (predicted) .
The compound features a sulfonamide group, which is known for its role in inhibiting certain enzymes and pathways in biological systems. The presence of the chlorophenyl group may enhance its interaction with biological targets due to increased lipophilicity and potential for π-π stacking interactions with aromatic residues in proteins.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of folic acid synthesis, crucial for bacterial growth .
Anticancer Potential
Recent studies have explored the anticancer properties of related thiophene derivatives. These compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways such as the MAPK pathway. The structural similarity suggests that this compound may exhibit similar effects .
Anti-inflammatory Effects
Compounds containing thiophene rings are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .
Case Studies and Research Findings
- Antibacterial Screening :
- Cytotoxicity Assays :
- Anti-inflammatory Studies :
Q & A
(Basic) What are the key synthetic pathways for preparing Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the sulfonamide intermediate. Key steps include:
Sulfonamide Formation : React 4-chlorophenylsulfonyl chloride with 2-aminophenol to form the sulfonamide linkage via nucleophilic substitution .
Thiophene Esterification : Couple the sulfonamide-phenoxy intermediate with a thiophene carboxylate derivative using Mitsunobu or Ullmann-type coupling under controlled conditions (e.g., Pd catalysts, anhydrous solvents) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to isolate the final product. Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .
(Advanced) How can reaction conditions be optimized to maximize yield and purity during synthesis?
Methodological Answer:
Optimization requires systematic variation of parameters:
| Parameter | Optimization Strategy | Evidence Source |
|---|---|---|
| Temperature | Maintain 60–80°C for sulfonamide formation to avoid decomposition; lower temps (40–50°C) for coupling steps to reduce side reactions . | |
| Solvent | Use polar aprotic solvents (DMF, DMSO) for coupling; switch to dichloromethane for acid-sensitive intermediates . | |
| Catalyst | Test Pd(PPh₃)₄ (2–5 mol%) vs. CuI for cross-coupling efficiency; monitor via NMR for byproduct formation . | |
| Workup | Quench reactions with ice-cold water to precipitate impurities; use centrifugal partition chromatography for challenging separations . |
(Basic) What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and phenoxy groups) and sulfonamide NH (δ ~10 ppm, broad singlet) . Compare with computed spectra (DFT/B3LYP) to validate .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
(Advanced) How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., thiophene vs. phenoxy protons) and confirm connectivity .
X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry; requires single crystals grown via slow evaporation (solvent: acetone/hexane) .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
(Basic) What biological activities are predicted for this compound based on structural analogs?
Methodological Answer:
Structural analogs suggest potential activities:
| Activity | Mechanism (Hypothesized) | Evidence Source |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis via sulfonamide-enzyme interactions . | |
| Anticancer | Inhibition of tyrosine kinases or tubulin polymerization (thiophene core mimics known inhibitors) . | |
| Anti-inflammatory | COX-2 enzyme inhibition via sulfonamide binding . |
(Advanced) What strategies enhance pharmacological properties through structural modification?
Methodological Answer:
Sulfonamide Substitution : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to improve enzyme-binding affinity .
Ester Hydrolysis : Convert methyl ester to carboxylic acid for increased solubility (e.g., via NaOH hydrolysis at 60°C) .
Heterocycle Fusion : Introduce pyridine or quinoline moieties to thiophene for enhanced π-π stacking with biological targets .
(Basic) What safety protocols are essential when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation observed in analogs ).
Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
(Advanced) How does the sulfonamide group influence stability under varying pH and temperature?
Methodological Answer:
pH Stability :
- Acidic Conditions (pH <3) : Sulfonamide hydrolysis to sulfonic acid observed; monitor via HPLC .
- Basic Conditions (pH >10) : Ester group saponification predominates; stabilize with buffered solutions (pH 7–8) .
Thermal Stability : Decomposition >150°C (TGA analysis); store at 2–8°C in amber vials .
(Advanced) What methodologies identify biological targets and mechanisms of action?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., BSA for plasma protein interaction studies) .
Enzyme Inhibition Assays : Test against COX-2 or kinases (IC₅₀ determination via fluorometric assays) .
Molecular Docking : Use AutoDock Vina to predict binding poses in catalytic sites (e.g., COX-2 PDB: 5KIR) .
(Basic) How are intermediates characterized to ensure synthetic fidelity?
Methodological Answer:
TLC Analysis : Use UV-active plates; track intermediates with Rf shifts (e.g., sulfonamide precursor: Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Melting Point : Confirm purity (sharp MP within 2°C range; e.g., intermediate MP: 145–147°C) .
Elemental Analysis : Validate C, H, N, S content (<0.4% error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
